molecular formula C7H2ClF3N2S B3030235 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine CAS No. 884860-62-2

2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine

Cat. No.: B3030235
CAS No.: 884860-62-2
M. Wt: 238.62
InChI Key: FQZKCZBDVYCJMG-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H2ClF3N2S. It is characterized by the presence of both thiazole and pyridine rings, which are fused together.

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may interact with multiple targets in the body.

Mode of Action

It’s known that the thiazolo[4,5-b]pyridine core is a key structural motif in many biologically active compounds . The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with its targets.

Biochemical Pathways

Given the broad range of activities associated with thiazolo[4,5-b]pyridines , it’s likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.

Result of Action

The broad range of biological activities associated with thiazolo[4,5-b]pyridines suggests that this compound could have diverse effects at the molecular and cellular levels.

Chemical Reactions Analysis

2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazolo[4,5-b]pyridine derivatives exhibit promising activity against various cancer cell lines. The compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell survival and proliferation. Inhibition of PI3K is a target for developing anticancer therapies due to its involvement in multiple signaling pathways related to tumor growth and metastasis .

Anti-inflammatory Properties
Studies have shown that derivatives of thiazolo[4,5-b]pyridine can possess anti-inflammatory effects. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response. The structure-activity relationship (SAR) studies highlight that modifications at specific positions can enhance anti-inflammatory efficacy .

Synthesis of Novel Compounds

Fused Heterocycles
The synthesis of 2-chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine serves as a precursor for generating fused heterocyclic compounds. Recent methodologies have demonstrated efficient synthetic routes involving nucleophilic substitution reactions with various binucleophiles, leading to the formation of complex structures with potential biological activities .

Green Chemistry Approaches
Innovative synthesis techniques utilizing green solvents like sabinene have been explored to produce thiazolo[4,5-b]pyridine derivatives. These methods not only enhance yield but also align with sustainable practices in chemical synthesis .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of thiazolo[4,5-b]pyridine derivatives is crucial for optimizing their biological activities. Key modifications include:

  • Substituents on the Pyridine Ring: The introduction of electron-withdrawing groups can significantly alter the pharmacological profile.
  • Fused Ring Systems: Compounds with additional fused rings often exhibit enhanced potency against specific biological targets .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazolo[4,5-b]pyridine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents.

Case Study 2: Anti-inflammatory Efficacy

In vivo studies using carrageenan-induced paw edema models demonstrated that selected thiazolo[4,5-b]pyridine derivatives significantly reduced inflammation compared to control groups. The mechanisms were linked to the inhibition of COX enzymes and modulation of pro-inflammatory cytokines .

Comparison with Similar Compounds

2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:

  • 2-Amino-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
  • 2-Methyl-6-(trifluoromethyl)thiazolo[4,5-b]pyridine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications .

Biological Activity

2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H2_2ClF3_3N2_2S
  • Molecular Weight : 238.62 g/mol
  • CAS Number : 884860-62-2
  • Physical State : Solid
  • Purity : ≥ 98%

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized through a base-promoted reaction of 2-chloro-3-nitropyridines with binucleophiles, leading to the desired thiazolo-pyridine structure .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and antimicrobial agent.

Antiviral Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown promising activity against viruses such as HIV and Dengue virus (DENV). The structure's trifluoromethyl group enhances binding affinity to viral enzymes, which is crucial for inhibiting viral replication .

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various pathogens. Studies report that thiazole derivatives exhibit potent activity against bacteria and protozoa. For example, certain derivatives have shown IC50_{50} values as low as 0.37 µM against Trypanosoma cruzi, indicating strong antiprotozoal activity compared to standard treatments .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : It can interact with specific receptors, altering signaling pathways critical for pathogen survival.
  • Structural Integrity : The presence of the trifluoromethyl group enhances the stability and reactivity of the compound, allowing for better interaction with biological targets .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral potential of thiazole derivatives found that those containing a trifluoromethyl group exhibited enhanced activity against HIV reverse transcriptase with EC50_{50} values significantly lower than non-substituted analogs .
  • Antimicrobial Testing : In another investigation, a series of thiazole compounds were tested against various bacterial strains. The results indicated that derivatives similar to this compound had an IC50_{50} value of 0.96 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZKCZBDVYCJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731821
Record name 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884860-62-2
Record name 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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